molecular formula C19H25N3O3 B2962077 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1428367-39-8

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2962077
CAS No.: 1428367-39-8
M. Wt: 343.427
InChI Key: AAGTVMQOICRSEA-UHFFFAOYSA-N
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Description

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one is a compound that belongs to a class of organic molecules known for their structural complexity and diverse functional properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one begins with commercially available precursors, including 2-methoxyethylamine, piperidine, and benzaldehyde.

  • Formation of Oxadiazole Ring: : The first step involves the formation of the oxadiazole ring. This can be achieved by reacting 2-methoxyethylamine with a suitable nitrile oxide in the presence of a catalyst under reflux conditions.

  • Piperidine Substitution: : The oxadiazole intermediate is then subjected to nucleophilic substitution with piperidine. This reaction is typically carried out in an aprotic solvent such as acetonitrile, under an inert atmosphere to prevent oxidation.

  • Phenylpropanone Attachment: : The final step involves attaching the phenylpropanone moiety. This can be done through a condensation reaction between the substituted piperidine derivative and benzaldehyde, under acidic conditions.

Industrial Production Methods

Industrial-scale production of this compound often involves continuous flow synthesis. This method offers advantages such as enhanced reaction control, increased safety, and scalability. Key steps include automated mixing of reactants, precise temperature and pressure control, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of corresponding carbonyl derivatives.

  • Reduction: : Reduction of the oxadiazole ring can yield various hydrazine derivatives, depending on the reducing agent and conditions used.

  • Substitution: : The phenyl ring and piperidine moiety can participate in electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, H₂O₂, and CrO₃ are common oxidizing agents used for this compound.

  • Reducing Agents: : NaBH₄ and LiAlH₄ are typical reducing agents employed to achieve selective reductions.

  • Solvents: : Acetonitrile, ethanol, and dichloromethane are commonly used solvents, providing a controlled environment for reactions.

Major Products

  • Oxidation: : Conversion to carbonyl compounds, such as ketones and aldehydes.

  • Reduction: : Formation of hydrazine derivatives.

  • Substitution: : Introduction of various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one serves as a building block for creating complex organic molecules. Its functional groups enable the synthesis of derivatives with potential pharmaceutical and material applications.

Biology

This compound is utilized in biological research to study receptor binding and signal transduction pathways. Its ability to interact with specific molecular targets makes it valuable in drug discovery and development processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies focus on its efficacy and safety in treating various diseases, such as neurodegenerative disorders and cancers.

Industry

The compound's unique chemical structure lends itself to applications in the material sciences, including the development of novel polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Comparison

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one stands out due to its combined structural features: an oxadiazole ring, piperidine moiety, and phenyl group. This combination provides a unique set of chemical and biological properties, distinguishing it from other similar compounds that may only possess one or two of these features.

List of Similar Compounds

  • 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)butan-1-one

  • 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylbutan-1-one

  • 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one

  • 1-(4-(3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one

These compounds share structural similarities but differ in specific functional groups or ring systems, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-14-11-17-20-19(25-21-17)16-9-12-22(13-10-16)18(23)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGTVMQOICRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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